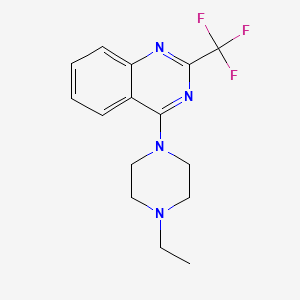

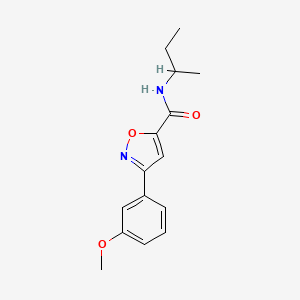

![molecular formula C17H20N6O B5537216 N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5537216.png)

N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide" involves multiple steps, including reactions with nitriles, acetylenes, and specific reagents to form pyrazole and triazole derivatives. For instance, the reaction of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes in the presence of aluminum chloride leads to the formation of 3,5-disubstituted 1-methyl-1H-1,2,4-triazoles and -pyrazoles (Ito et al., 1983).

Molecular Structure Analysis

The structure of related compounds is characterized by X-ray crystallography, revealing detailed insights into the molecular conformation, crystalline structure, and intermolecular interactions. For example, a study presented the X-ray crystal structure of a novel pyrazole derivative, elucidating the dihedral angles and conformational features that contribute to the stability and reactivity of such compounds (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds with a similar structure to "N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide" include various synthetic routes and transformations. For instance, the reaction of azlactones with azomethine imines, followed by rearrangement, allows for the synthesis of novel benzamide derivatives with potential biological activities (Liu et al., 2014).

Applications De Recherche Scientifique

Antiavian Influenza Virus Activity

A notable application is in the development of compounds showing remarkable antiavian influenza virus activity. Hebishy et al. (2020) described a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, which exhibited significant antiviral activities against the H5N1 strain of the bird flu influenza virus, with viral reduction in the range of 85–65% (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial Activity

Research into the antimicrobial properties of similar compounds has been conducted. Abunada et al. (2008) explored the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, providing insights into potential applications in combating microbial infections (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, which are crucial in drug discovery and development, is another significant application. Studies by Ito et al. (1983) and others have demonstrated the utility of these compounds in generating a diverse range of heterocyclic structures, which can serve as valuable scaffolds in medicinal chemistry (Ito, Tanaka, Kakehi, Fukuyama, Osawa, & Sayo, 1983).

Catalysis and Organic Synthesis

Furthermore, these compounds find applications in catalysis and as intermediates in organic synthesis. Hua et al. (2012) presented new rhodium(I) and iridium(I) complexes containing mixed pyrazolyl–1,2,3-triazolyl ligands, showcasing their potential as catalysts for hydroamination (Hua, Vuong, Bhadbhade, & Messerle, 2012).

Chemical Structure and Reactivity Studies

Research on the chemical structure and reactivity of N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide and related compounds provides valuable insights into their potential applications in designing new therapeutic agents and understanding their mechanisms of action. For example, Abdelhamid et al. (2007) synthesized pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines containing a benzooxazole moiety from N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine, highlighting the versatility of these compounds in generating bioactive heterocycles (Abdelhamid, Baghos, & Halim, 2007).

Mécanisme D'action

Orientations Futures

The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation . Future research may focus on improving the synthesis process and exploring the potential applications of these compounds in various fields.

Propriétés

IUPAC Name |

N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-3-(1,2,4-triazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O/c1-21(8-4-5-14-10-20-22(2)11-14)17(24)15-6-3-7-16(9-15)23-12-18-19-13-23/h3,6-7,9-13H,4-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXNCIGWQCGHMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCCN(C)C(=O)C2=CC(=CC=C2)N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)

![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5537143.png)

![4-(5-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5537156.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)

![(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)

![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)

![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)